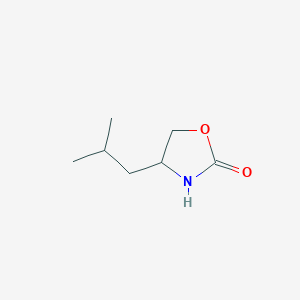
(R)-4-Isobutyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-4-Isobutyloxazolidin-2-one is a chiral auxiliary used in asymmetric synthesis. It is a white solid with a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol. This compound has gained significant attention in the scientific community due to its ability to enhance the enantioselectivity of various reactions.
Mechanism of Action
The mechanism of action of (R)-4-Isobutyloxazolidin-2-one involves the formation of a complex with the substrate, which results in the formation of a chiral intermediate. This intermediate undergoes a reaction, and the chiral auxiliary is then removed to yield the desired product with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (R)-4-Isobutyloxazolidin-2-one. However, it has been reported to be non-toxic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
The use of (R)-4-Isobutyloxazolidin-2-one as a chiral auxiliary has several advantages. It is easy to synthesize, stable, and can be easily removed from the reaction mixture. Additionally, it has been found to be highly effective in enhancing enantioselectivity. However, the use of this compound also has some limitations. It can be expensive, and the removal of the chiral auxiliary can sometimes be challenging.
Future Directions
There are several future directions for the use of (R)-4-Isobutyloxazolidin-2-one in asymmetric synthesis. One area of interest is the development of new and more efficient synthesis methods. Additionally, there is a need to explore the use of this compound in the synthesis of new pharmaceuticals and natural products. Finally, there is a need for more research on the biochemical and physiological effects of (R)-4-Isobutyloxazolidin-2-one.
In conclusion, (R)-4-Isobutyloxazolidin-2-one is a chiral auxiliary that has gained significant attention in the scientific community due to its ability to enhance the enantioselectivity of various reactions. Its synthesis method is efficient and reliable, and it has been extensively used in asymmetric synthesis. While there is limited information available on its biochemical and physiological effects, it has been reported to be non-toxic and non-carcinogenic. The use of (R)-4-Isobutyloxazolidin-2-one has several advantages, but it also has some limitations. There are several future directions for the use of this compound in asymmetric synthesis, and further research is needed in this area.
Synthesis Methods
The synthesis of (R)-4-Isobutyloxazolidin-2-one involves the reaction of isobutyric acid with hydroxylamine in the presence of a catalyst. The resulting product is then treated with phosgene to form the desired compound. This synthesis method has been widely used in laboratories and has been proven to be efficient and reliable.
Scientific Research Applications
(R)-4-Isobutyloxazolidin-2-one has been extensively used as a chiral auxiliary in asymmetric synthesis. It has been found to enhance the enantioselectivity of various reactions such as aldol reactions, Diels-Alder reactions, and Michael additions. This compound has also been used in the synthesis of natural products and pharmaceuticals.
properties
IUPAC Name |
(4R)-4-(2-methylpropyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOAHLJDKWZJPD-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Isobutyloxazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)



![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)





